3-Iodo-alpha-methyl-l-tyrosine

Description

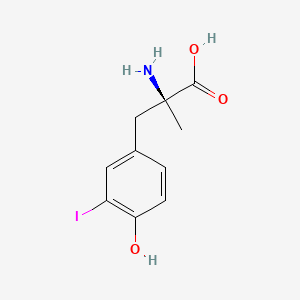

Structure

3D Structure

Propriétés

Numéro CAS |

4298-17-3 |

|---|---|

Formule moléculaire |

C10H12INO3 |

Poids moléculaire |

321.11 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |

Clé InChI |

KPOIUSXAPUHQNA-JTQLQIEISA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES isomérique |

C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

SMILES canonique |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

Autres numéros CAS |

779-96-4 |

Séquence |

X |

Origine du produit |

United States |

Synthesis and Radiochemistry of 3 Iodo Alpha Methyl L Tyrosine

Chemical Synthesis Pathways for 3-Iodo-alpha-methyl-L-tyrosine Precursors

The foundational molecule for producing IMT is α-methyl-L-tyrosine. nih.gov One common synthetic route to obtain this precursor involves the Erlenmeyer azalactone synthesis. researchgate.netacs.org This method can be followed by an enzyme-catalyzed kinetic resolution to isolate the desired L-isomer. researchgate.netacs.org Another approach starts from L-tyrosine, which is then methylated at the alpha position. A detailed synthesis pathway can involve the protection of the amino and carboxyl groups of L-tyrosine, followed by α-methylation using a suitable methylating agent, and subsequent deprotection to yield α-methyl-L-tyrosine. rsc.org For instance, a mixture containing an amide derivative can be heated with hydrobromic acid, followed by purification steps including the use of activated carbon and pH adjustment to precipitate and isolate (-)-α-methyl-L-tyrosine. chemicalbook.com

Radiolabeling Methodologies for this compound Derivatives

The introduction of a radioactive iodine atom onto the α-methyl-L-tyrosine precursor is a critical step. This is typically achieved through electrophilic radioiodination.

Iodine-123 Labeling Techniques for SPECT Applications

For Single Photon Emission Computed Tomography (SPECT), IMT is labeled with Iodine-123 ([¹²³I]IMT). nih.govthieme-connect.com A prevalent method for this is oxidative radioiodination. akjournals.com This technique uses an oxidizing agent to convert radioiodide ([¹²³I]⁻) into a more reactive electrophilic species that can then substitute onto the aromatic ring of the tyrosine analog. akjournals.com Common oxidizing agents for this purpose include Chloramine-T (CAT) and Iodogen. akjournals.com The efficiency of this labeling is influenced by several factors, including the pH of the reaction medium, the duration of the reaction, and the concentrations of the precursor and the oxidizing agent. akjournals.com Researchers have optimized these conditions to achieve high radiochemical yields. akjournals.com For example, a reliable manual synthesis has been a standard, though automated modules are now being developed to improve efficiency and reduce radiation exposure. nih.govresearchgate.net

Iodine-125 (B85253) Labeling Techniques for In Vitro and Autoradiographic Studies

Iodine-125 ([¹²⁵I]IMT) is utilized for in vitro studies and autoradiography due to its longer half-life compared to Iodine-123. nih.govrevvity.co.jp The labeling methods are similar to those for ¹²³I, often employing oxidative techniques. akjournals.comsnmjournals.org For instance, ¹²⁵I-L-AMT has been prepared with radiochemical purities exceeding 95% and radiochemical yields between 50-60% after purification. snmjournals.org These preparations are crucial for detailed biological studies, such as investigating the compound's uptake mechanisms in tumor cells and its biodistribution in animal models. nih.govnih.gov The stability of the radioiodinated compound is a key consideration, and the alpha-methyl group on IMT helps to prevent in vivo deiodination. snmjournals.org

Exploration of Other Radioisotopes for Tyrosine Analogs (e.g., Fluorine-18)

The success of radioiodinated tyrosine analogs has spurred research into labeling with other isotopes, particularly for Positron Emission Tomography (PET). Fluorine-18 (B77423) ([¹⁸F]) is a popular choice due to its favorable decay characteristics. mdpi.com This has led to the development of analogs like L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT). mdpi.com The synthesis of these fluorinated analogs often requires different strategies than radioiodination, sometimes involving nucleophilic substitution on a precursor molecule. mdpi.commdpi.com The development of [¹⁸F]FAMT was built upon the success of [¹²³I]IMT, aiming to create a PET tracer with similar advantageous properties, such as low background signal in the brain. mdpi.com Other radioisotopes, such as Bromine-76 (⁷⁶Br), have also been explored for labeling α-methyl-tyrosine to create PET tracers with longer half-lives. thno.orgsnmjournals.org

Automation in Radiosynthesis of this compound

To streamline the production of [¹²³I]IMT, automated synthesis modules have been developed. nih.govresearchgate.net These systems offer significant advantages over manual synthesis, which can be time-consuming and lead to higher radiation doses for the operator. nih.govresearchgate.net An automated module can perform the entire synthesis process, from the radioiodination reaction to the final purification, yielding a ready-to-inject product that meets radiopharmaceutical standards. nih.govresearchgate.net This automation not only enhances safety by minimizing operator handling of radioactivity but also improves the reproducibility and reliability of the synthesis. nih.gov

Radiochemical Yield and Purity Considerations in Synthesis

Achieving high radiochemical yield and purity is paramount in the synthesis of radiopharmaceuticals. For [¹²³I]IMT, various factors can affect these outcomes.

Radiochemical Yield: The yield is highly dependent on the labeling method and reaction conditions.

Using Chloramine-T as the oxidizing agent, a maximum radiochemical yield of 89.7±1.5% has been reported. akjournals.com

With Iodogen, a yield of 87.8±1.6% has been achieved. akjournals.com

Other studies report decay-corrected radiochemical yields for radioiodinated tyrosine analogs ranging from 51-78%. mdpi.com

For ¹²⁵I-L-AMT, yields of 50-60% have been obtained. snmjournals.org

Radiochemical Purity: This is a measure of the proportion of the total radioactivity that is in the desired chemical form. Impurities can arise from side reactions or incomplete reactions.

High-performance liquid chromatography (HPLC) is a standard method for purifying the final product and ensuring high radiochemical purity. akjournals.com

Purities greater than 95% are consistently reported after HPLC purification. snmjournals.orgresearchgate.net

For some fluorinated analogs, radiochemical purity can exceed 98% or even 99%. snmjournals.orgsonar.ch

Factors such as extended reaction times and high concentrations of the oxidizing agent can lead to the formation of side products, thereby reducing purity. akjournals.com

Molecular Transport Mechanisms and Cellular Uptake of 3 Iodo Alpha Methyl L Tyrosine

Characterization of Amino Acid Transporter Systems Involved

Multiple amino acid transporter systems have been investigated for their role in the cellular uptake of IMT. These studies have been conducted across various cell lines, including glioma cells, colon cancer cells, and in expression systems like Xenopus laevis oocytes.

A substantial body of evidence identifies the L-type amino acid transporter (System L) as the principal mechanism for IMT transport into cells. kanazawa-u.ac.jprug.nlnih.govpsu.edu This system is known for transporting large, neutral amino acids such as leucine, valine, and tyrosine. Inhibition studies consistently show that 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a classic inhibitor of System L, markedly reduces IMT uptake by up to 98% in human glioma cells. psu.edupnas.org

System L comprises two main isoforms, L-type amino acid transporter 1 (LAT1) and LAT2. Research demonstrates a clear isoform selectivity for IMT. snmjournals.org Studies using Xenopus oocytes co-expressing human LAT1 or LAT2 have shown that IMT transport is significantly higher via LAT1. snmjournals.orgsnmjournals.org In one such study, IMT uptake via the LAT1-4F2hc complex was nearly six times greater than via the LAT2-4F2hc complex. snmjournals.org This selectivity is attributed to the α-methyl group on the IMT molecule; compounds with this feature, including IMT, are well transported by LAT1 but not by LAT2. snmjournals.orgnih.govresearchgate.net In contrast, the parent amino acid L-tyrosine is transported by both isoforms. snmjournals.orgsnmjournals.org Given that LAT1 is highly expressed in many tumor cells, this selectivity is a key factor in the compound's behavior. snmjournals.org

The affinity of IMT for the LAT1 transporter has been quantified in several studies, though the Michaelis-Menten constant (Km) can vary depending on the cell type.

| Cell Line/System | Transporter | Km (μM) | Vmax |

| Xenopus laevis oocytes | hLAT1 | 22.6 ± 4.1 | Not specified |

| Colon Cancer DLD-1 cells | System L | 78.0 | 333 pmol/10⁶ cells/min |

| Human Fibroblasts | System L | 116.2 ± 18.9 | 191.6 ± 13.9 pmol/10⁶ cells/min |

| Human Myeloma U266 cells | Not specified | 107.9 | 4.199 nmol/mg protein/20s |

This table presents kinetic data for 3-Iodo-alpha-methyl-L-tyrosine transport from various research findings. kanazawa-u.ac.jpnih.govkanazawa-u.ac.jp

The functional expression of LAT1 and LAT2 at the plasma membrane requires the formation of a heterodimeric complex with an ancillary heavy chain protein, 4F2 cell-surface antigen (4F2hc), also known as CD98. pnas.orgmdpi.comnih.gov 4F2hc is a type II membrane glycoprotein (B1211001) that is linked to the light chain (LAT1 or LAT2) via a disulfide bridge. pnas.orgnih.gov It acts as a chaperone, essential for the stability of the light subunit and for trafficking the complete transporter complex to the cell membrane. pnas.orgmdpi.comresearchgate.net Studies have demonstrated that co-expression of 4F2hc with LAT1 is necessary to achieve high uptake of IMT in expression systems. nih.govkanazawa-u.ac.jp Furthermore, a significant correlation has been observed between the rate of System L-mediated IMT transport and the expression level of the 4F2 antigen in human glioma cells. nih.gov

While System L is dominant, other transporters have been investigated for their potential contribution to IMT uptake.

System A : This sodium-dependent system, which transports small, non-branched amino acids, appears to have no significant role in IMT uptake. Studies using 2-(methylamino)-isobutyric acid (MeAIB), a specific inhibitor of System A, have shown no significant effect on IMT transport in human glioma cells and non-stimulated human monocyte-macrophages. nih.govpsu.edunih.gov

System ASC : This system, which transports small neutral amino acids like alanine, serine, and cysteine, also appears to contribute minimally, if at all. In colon cancer DLD-1 cells, which express the System ASC transporter ASCT1, substrates of this system did not significantly inhibit IMT uptake. kanazawa-u.ac.jpnih.govresearchgate.net

System N and XAG- : Extensive review of published research did not yield significant findings regarding the involvement of System N (a sodium-dependent transporter for glutamine, asparagine, and histidine) or the excitatory amino acid transporters (System XAG-) in the transport of this compound.

System T : Some evidence suggests a role for System T, a sodium-independent transporter for aromatic amino acids, in specific cell types. Involvement of System T in IMT transport has been reported in U266 human myeloma cells. rug.nlkanazawa-u.ac.jp

Beyond the initial cellular uptake into target tissues, Organic Anion Transporters (OATs) play a role in the renal handling and excretion of IMT. kanazawa-u.ac.jpnih.gov Specifically, OAT1 (SLC22A6) has been shown to transport IMT. researchgate.netnih.gov This interaction is sensitive to the OAT inhibitor probenecid (B1678239). kanazawa-u.ac.jpresearchgate.net Structure-activity relationship studies have revealed that both the 3-halogen (iodo) group and the 4-hydroxyl group on the tyrosine ring are critical for a strong interaction with OAT1. nih.govresearcher.liferesearchgate.net The α-methyl group, while crucial for LAT1 selectivity, contributes to a lesser degree to the interaction with OAT1. nih.govresearcher.life

Sodium-Dependent versus Sodium-Independent Transport Modalities

The transport of this compound is overwhelmingly a sodium-independent process. researchgate.net This is consistent with the primary role of System L, which functions independently of sodium gradients. rug.nl In experiments where sodium was removed from the incubation medium, the uptake of IMT in human glioma cells and human fibroblasts was not significantly affected. psu.edunih.gov While some studies in colon cancer cells and activated macrophages noted a minor reduction in uptake in sodium-free conditions, suggesting a small contribution from a sodium-dependent system, this component was not attributable to System A. kanazawa-u.ac.jppsu.edunih.gov The transport in non-stimulated macrophages was found to be exclusively sodium-independent. nih.gov

Stereoselectivity of this compound Transport

The transport of IMT is highly stereoselective, showing a distinct preference for the L-isomer. nih.govkanazawa-u.ac.jp Studies using Xenopus oocytes expressing hLAT1 showed that uptake was markedly inhibited by various L-amino acids with large neutral side chains (e.g., L-leucine, L-phenylalanine, L-tyrosine). nih.govkanazawa-u.ac.jp While some D-isomers like D-leucine and D-phenylalanine also showed inhibition, the transport system displayed high stereoselectivity for the L-isomers of tyrosine, histidine, tryptophan, valine, and isoleucine. nih.govkanazawa-u.ac.jp This preference for the L-configuration is a hallmark of the carrier-mediated active transport systems involved in its uptake across both the blood-brain barrier and cellular membranes. nih.gov

Kinetic Analysis of this compound Uptake

The transport of this compound into cells is a process that can be characterized by Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions and carrier-mediated transport. rug.nl This analysis allows for the determination of key parameters that define the efficiency and capacity of the transport system.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis constant (Km) represents the concentration of the substrate at which the transport rate is half of the maximum velocity (Vmax). Vmax, in turn, reflects the maximum rate of transport when the transporter is saturated with the substrate. rug.nl

Kinetic analyses of IMT uptake have been conducted in various cell types, revealing differing affinities and transport capacities. For instance, in neonatal rat astrocytes, the sodium-independent uptake of IMT exhibited an apparent Michaelis constant (Kм) of 13.9 ± 0.5 µM and a maximum transport velocity (Vmax) of 11.1 ± 0.3 nmol/mg protein/10 min. nih.gov In contrast, neoplastic rat C6 glioma cells showed a higher Kм of 33.9 ± 4.1 µM and a significantly greater Vmax of 39.9 ± 3.3 nmol/mg protein/10 min. nih.gov

In human colon cancer DLD-1 cells, the uptake of IMT in a sodium-free environment followed Michaelis-Menten kinetics with a Km of 78.0 µM and a Vmax of 333 pmol/10⁶ cells per minute. kanazawa-u.ac.jpnih.gov Furthermore, studies using Xenopus laevis oocytes expressing human L-type amino acid transporter 1 (LAT1) determined the Km for IMT to be 22.6 ± 4.1 µM. kanazawa-u.ac.jp This was compared to its parent compound, L-tyrosine, which had a Km of 29.0 ± 5.1 µM, and 3-iodo-L-tyrosine with a Km of 12.6 ± 6.1 µM. kanazawa-u.ac.jp In U266 human myeloma cells, the measured Michaelis constant for IMT transport was 107.9 µM, with a maximum velocity of 4.199 nmol per mg protein per 20 seconds. vub.be

These variations in Km and Vmax values across different cell lines highlight the diverse expression and activity of amino acid transporters in various tissues and disease states.

Table 1: Michaelis-Menten Parameters for this compound Uptake in Different Cell Lines

| Cell Line | Km (µM) | Vmax |

| Neonatal Rat Astrocytes | 13.9 ± 0.5 | 11.1 ± 0.3 nmol/mg protein/10 min |

| Rat C6 Glioma Cells | 33.9 ± 4.1 | 39.9 ± 3.3 nmol/mg protein/10 min |

| Human Colon Cancer DLD-1 Cells | 78.0 | 333 pmol/10⁶ cells per minute |

| Xenopus laevis oocytes (hLAT1) | 22.6 ± 4.1 | Not specified |

| U266 Human Myeloma Cells | 107.9 | 4.199 nmol/mg protein/20 s |

Concentration Dependence of Membrane Transport

The transport of this compound across the cell membrane is a saturable process, meaning that the rate of uptake increases with the concentration of IMT until the transport proteins become saturated. kanazawa-u.ac.jp In human colon cancer DLD-1 cells, the uptake of IMT demonstrates a clear concentration dependence, which conforms to Michaelis-Menten kinetics. kanazawa-u.ac.jp Similarly, in Xenopus laevis oocytes expressing the human LAT1 transporter, the uptake of IMT was found to be saturable and fit a Michaelis-Menten curve. kanazawa-u.ac.jp This characteristic is fundamental to its carrier-mediated transport mechanism.

Factors Influencing this compound Cellular Accumulation

The extent of this compound accumulation in cells is not static but is influenced by a range of physiological and experimental conditions.

Influence of Cellular Proliferation Rates on Transport Activity

A significant factor impacting IMT uptake is the proliferative state of the cells. nih.gov Studies on human glioma cells have demonstrated that the uptake of both IMT and L-methionine is dependent on the proliferation rate. nih.govpsu.edu The uptake was observed to decrease by 55%-73% as cells transitioned from the exponential growth phase to the plateau phase. nih.gov This suggests that the expression and activity of the amino acid transporters responsible for IMT uptake, primarily system L, are induced in rapidly proliferating cells to meet the increased demand for amino acids required for protein synthesis and cell growth. kanazawa-u.ac.jpnih.gov A correlation has been observed between IMT uptake and the Ki-67 proliferation index in brain tumors. rug.nl However, other research in experimental rat tumors suggests that IMT uptake may be more strongly influenced by blood flow than by cell proliferation. nih.gov

Effects of Exogenous Amino Acid Preloading on Uptake and Contrast

Preloading with certain amino acids can influence the subsequent uptake of this compound. In vivo animal imaging studies have shown that preloading with amino acids can lead to increased tumor uptake of IMT. abx.deugent.be This phenomenon is thought to be related to the trans-stimulation effect of the amino acid transport system L, where the efflux of an intracellular amino acid can drive the influx of an extracellular one. For instance, L-leucine applied extracellularly has been shown to greatly stimulate the efflux of preloaded IMT, suggesting an exchange via the LAT1 transporter. kanazawa-u.ac.jp This strategy has been explored to potentially enhance the contrast in tumor imaging. abx.de

Competitive Inhibition of this compound Transport by Natural and Artificial Amino Acids

The transport of this compound is susceptible to competitive inhibition by other amino acids that share the same transport systems. The primary transporter for IMT is the sodium-independent system L. nih.govnih.gov Consequently, large neutral amino acids, which are the natural substrates for system L, are effective inhibitors of IMT uptake. kanazawa-u.ac.jp

In human glioma cells, the system L inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) was found to reduce IMT uptake by 90%-98%. nih.gov Similarly, in neonatal rat astrocytes, IMT transport was almost exclusively mediated by system L (92% inhibition by BCH). nih.gov In contrast, inhibitors of system A, such as 2-(methylamino)-isobutyric acid (MeAIB), showed no significant effect on IMT uptake in glioma cells. nih.gov

A range of natural amino acids can compete with IMT for transport. In Xenopus laevis oocytes expressing hLAT1, L-isomers of cysteine, leucine, isoleucine, phenylalanine, methionine, tyrosine, histidine, tryptophan, and valine all decreased IMT uptake. kanazawa-u.ac.jp Interestingly, the D-isomers of leucine, phenylalanine, and methionine also showed some inhibitory effect. kanazawa-u.ac.jp In DLD-1 colon cancer cells, neutral D- and L-amino acids with large branched or aromatic side chains were found to inhibit IMT uptake. kanazawa-u.ac.jpnih.gov Specifically, tyrosine analogues, tryptophan analogues, L-phenylalanine, and p-halogeno-L-phenylalanines demonstrated strong inhibition. kanazawa-u.ac.jp In experimental rat tumors, the large neutral amino acid phenylalanine was shown to substantially reduce brain uptake of IMT, with a lesser effect observed in the tumor. nih.gov

This competitive inhibition underscores the specificity of the transport systems involved and provides a basis for understanding the interactions of IMT with endogenous amino acids and other amino acid-based molecules.

Role of Amino Acid Esters in Modulating this compound Uptake

The uptake of this compound (IMT) into cells is significantly influenced by the presence of amino acid esters. This modulation is primarily linked to the function of the L-type amino acid transporter 1 (LAT1), which operates as an amino acid exchanger. nih.govkanazawa-u.ac.jp The core mechanism involves the trans-stimulation of this transporter.

Research conducted on Chinese hamster ovary (CHO-K1) cells, which express LAT1, has provided detailed insights into this process. nih.gov In these studies, the co-administration of IMT with various amino acid esters was examined. It was found that L-tyrosine ethyl and methyl esters were particularly effective at enhancing the intracellular accumulation of IMT. nih.gov The proposed mechanism for this enhancement is a multi-step process:

The amino acid ester, being more lipophilic than the corresponding amino acid, readily crosses the cell membrane.

Once inside the cell, intracellular enzymes rapidly hydrolyze the ester, a process known as de-esterification. This reaction was observed to be stereoselective and temperature-dependent. nih.gov

This leads to a sharp increase in the intracellular concentration of the natural amino acid (e.g., L-tyrosine).

The elevated intracellular amino acid concentration creates a favorable gradient for the LAT1 exchanger, which then transports the intracellular amino acid out of the cell in a 1:1 exchange for an extracellular IMT molecule, thereby increasing IMT uptake. nih.govresearchgate.net

This trans-stimulation effect highlights that the fasted state may not be the optimal condition for imaging studies using LAT1-transported tracers like IMT, and that preloading with specific amino acids or their esters could improve tumor uptake and image contrast. researchgate.net

Interestingly, one study noted that L-tyrosine methyl ester weakly inhibited IMT uptake in DLD-1 colon cancer cells. nih.govresearchgate.net This finding is not contradictory but rather reflects a different experimental context. In that case, the ester was assessed as a direct competitor for the transporter's binding site, where it showed low affinity. nih.gov In contrast, the enhancement effect is achieved through the indirect mechanism of trans-stimulation after the ester has entered the cell and been converted to its corresponding amino acid. nih.gov

Table 1: Effect of Co-administration of Amino Acid Esters on IMT Uptake in CHO-K1 Cells Data synthesized from studies on LAT1-mediated transport.

| Compound Administered with IMT | Observed Effect on IMT Uptake | Proposed Mechanism | Reference |

|---|---|---|---|

| L-Tyrosine Ethyl Ester | Significant Enhancement | Trans-stimulation of LAT1 exchanger | nih.gov |

| L-Tyrosine Methyl Ester | Significant Enhancement | Trans-stimulation of LAT1 exchanger | nih.gov |

| Other Amino Acid Esters | Variable/Lesser Enhancement | Trans-stimulation of LAT1 exchanger | nih.gov |

| L-Tyrosine Methyl Ester | Weak Inhibition | Direct competition at the transporter binding site | nih.gov |

Intracellular Retention and Efflux Pathways

The intracellular fate of this compound is a critical determinant of its utility as a tracer. A key characteristic of IMT is its metabolic stability; it is not incorporated into proteins and remains largely unchanged within the cells. snmjournals.orgnih.gov This means its accumulation is governed almost entirely by transport dynamics—influx, retention, and efflux—rather than metabolic trapping.

The primary pathway for both the influx and efflux of IMT is the L-type amino acid transporter 1 (LAT1). nih.gov LAT1 functions as an obligatory exchanger, meaning it couples the influx of one amino acid substrate with the efflux of another in a 1:1 ratio. nih.gov This bidirectional transport mechanism is fundamental to IMT's intracellular retention profile.

Because IMT is not sequestered into proteins or other metabolic pathways, it remains as a free molecule in the cytoplasm, making it readily available for transport out of the cell. snmjournals.org The efflux of IMT via LAT1 can be stimulated by the presence of other LAT1 substrates in the extracellular fluid. Experimental evidence from studies using Xenopus laevis oocytes expressing human LAT1 (hLAT1) demonstrated that the efflux of intracellular IMT was significantly stimulated by the application of extracellular L-leucine, a preferred substrate for LAT1. nih.gov This confirms that the same transporter responsible for IMT's uptake is also a primary route for its exit from the cell.

The efficiency of these efflux pathways can vary between cell types. For instance, the relatively poor retention of IMT observed in normal brain tissue compared to tumor tissue is a manifestation of efficient efflux or clearance mechanisms in healthy cells, which contributes to favorable tumor-to-background ratios in imaging applications. osti.gov In contrast, the high expression of LAT1 in many tumor cells leads to a high initial influx that can outweigh the efflux rate, resulting in net accumulation. snmjournals.orgthno.org

Table 2: Factors Influencing Intracellular Retention and Efflux of IMT

| Factor | Description | Impact on IMT Retention | Reference |

|---|---|---|---|

| Metabolic Stability | IMT is not incorporated into proteins or otherwise metabolized. | Decreases retention (remains free for efflux). | snmjournals.orgnih.gov |

| LAT1 Exchanger Function | LAT1 mediates a 1:1 exchange of intracellular and extracellular amino acids. | Provides the primary pathway for IMT efflux. | nih.govnih.gov |

| Extracellular Amino Acids | Presence of other LAT1 substrates (e.g., L-leucine) in the extracellular space. | Can stimulate IMT efflux from the cell. | nih.gov |

| Transporter Expression | Level of LAT1 expression on the cell membrane. | High expression in tumors promotes high influx, leading to net accumulation despite efflux. | snmjournals.orgthno.org |

Biochemical and Metabolic Fate of 3 Iodo Alpha Methyl L Tyrosine in Research Models

Metabolic Stability and Non-Incorporation into Proteins

3-Iodo-alpha-methyl-L-tyrosine (IMT) is a synthetic amino acid analog that demonstrates significant metabolic stability. kanazawa-u.ac.jp A key structural feature, the alpha-methyl group, sterically hinders its participation in protein synthesis. nih.govresearchgate.net Consequently, IMT is not incorporated into proteins, a characteristic that distinguishes it from its natural counterpart, L-tyrosine. nih.govresearchgate.netnih.gov This resistance to protein synthesis ensures that its accumulation in tissues primarily reflects transport activity rather than protein metabolism. researchgate.netrug.nl Animal studies have confirmed that the tracer remains intact in tissues like the brain, without being integrated into larger protein structures. researchgate.net This stability is a crucial attribute for its application as a tracer in research, as it allows for the specific measurement of amino acid transport processes. nih.govkanazawa-u.ac.jp

Interplay with Endogenous Amino Acid Metabolism

While metabolically stable in terms of protein incorporation, IMT actively interacts with endogenous amino acid metabolic pathways, which is fundamental to its utility in research.

Relation to Tyrosine and Phenylalanine Metabolic Pathways

IMT's structural similarity to L-tyrosine and L-phenylalanine allows it to be recognized and transported by the same carrier systems. rug.nl Specifically, it is a substrate for the large neutral amino acid (L-type) transport system, which is also responsible for the transport of amino acids like leucine, valine, tyrosine, and phenylalanine. rug.nlnih.gov Studies have shown that IMT competes with naturally occurring L-amino acids for transport into cells, including those in the brain. nih.govosti.gov This competitive interaction has been demonstrated in glioma models, where an infusion of a mixture of L-amino acids led to a significant decrease in IMT uptake. nih.gov The affinity of IMT for the human L-type amino acid transporter 1 (hLAT1) is even higher than that of its parent compound, tyrosine. nih.gov This interplay is crucial for its use in imaging, as its uptake reflects the activity of these transport systems, which are often upregulated in pathological conditions.

Implications for Biogenic Amine Synthesis Research

The relationship of IMT to tyrosine, a precursor for catecholamine synthesis, suggests its potential as a tool in biogenic amine synthesis research. snmjournals.org In carcinoid tumors that produce serotonin (B10506), the increased uptake of IMT may be linked to the upregulation of shared amino acid transporters to meet the high demand for tryptophan, the precursor for serotonin. snmjournals.org In catecholamine-producing tumors, IMT might act as a "false metabolic precursor," providing insights into the metabolic pathways of these biogenic amines. snmjournals.org The inhibition of tyrosine hydroxylase, a key enzyme in catecholamine synthesis, by related compounds like 3-iodo-L-tyrosine, further underscores the potential of iodinated tyrosine analogs in studying these pathways. ebi.ac.uk

Reflecting Altered Amino Acid Demand in Pathological States

A hallmark of many pathological conditions, particularly cancer, is an increased demand for amino acids to support rapid cell proliferation and protein synthesis. rug.nlkanazawa-u.ac.jp IMT serves as an effective marker for this altered demand by exploiting the upregulated amino acid transport systems. epistemonikos.org

Numerous studies have demonstrated the high uptake of IMT in various tumors, including brain tumors, soft-tissue sarcomas, and non-small cell lung cancer. nih.govepistemonikos.orgaacrjournals.org This accumulation is not due to incorporation into proteins but rather to the increased activity of amino acid transporters, such as the L-system, in malignant cells. rug.nl The intensity of IMT uptake has been shown to correlate with tumor grade and proliferation rate in soft-tissue sarcomas, indicating its ability to reflect the aggressiveness of the disease. aacrjournals.org

| Pathological State | Key Findings | Reference |

|---|---|---|

| Brain Tumors (Gliomas) | High uptake due to increased amino acid transport, even with an intact blood-brain barrier. Uptake is competitive with natural L-amino acids. | nih.govnih.gov |

| Soft-Tissue Sarcomas | Uptake is significantly higher in malignant versus benign lesions and correlates with histological grade and proliferation rate. | aacrjournals.org |

| Non-Small Cell Lung Cancer | Demonstrates avid uptake in primary tumors, reflecting increased transmembrane transport of amino acids. | epistemonikos.org |

| Carcinoid Tumors | Uptake may reflect increased transport of tryptophan (for serotonin synthesis) or act as a false precursor in catecholamine synthesis. | snmjournals.org |

In Vitro Mechanistic Studies of 3 Iodo Alpha Methyl L Tyrosine in Cell Lines

Uptake Characterization in Diverse Cancer Cell Models

Studies on human glioma cell lines have been instrumental in characterizing the transport of 3-Iodo-alpha-methyl-L-tyrosine. Research on the 86HG-39 and GOS3 cell lines has revealed that the membrane transport of IMT is predominantly mediated by the sodium-independent system L. kanazawa-u.ac.jp This transport system is sensitive to inhibition by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of system L. nih.gov In the 86HG-39 cell line, inhibition by BCH led to a significant reduction in IMT uptake, ranging from 90% to 98%, underscoring the dominant role of system L. nih.gov The transport of IMT in these cells is also dependent on the proliferative state of the cells, with uptake decreasing as cells transition from the exponential growth phase to the plateau phase. nih.govpsu.edu While IMT transport is largely sodium-independent, a minor sodium-dependent component has been observed for other amino acids like methionine in the same cell line. nih.gov

In the U-138 MG glioblastoma cell line, IMT uptake has been shown to be significantly lower compared to non-neoplastic cells like human monocyte-macrophages. nih.gov The transport in non-stimulated U-138 MG cells is exclusively sodium-independent and can be inhibited by BCH, indicating a reliance on an L-like amino acid transport system. nih.gov

| Cell Line | Primary Transport System | Key Findings |

| 86HG-39 | System L | Uptake is proliferation-dependent and highly sensitive to BCH inhibition (90-98% reduction). nih.gov Transport is predominantly sodium-independent. nih.gov |

| GOS3 | System L | Membrane transport is dominated by a BCH-sensitive system. kanazawa-u.ac.jp |

| U-138 MG | System L-like | Uptake is significantly lower than in macrophages and is sodium-independent and BCH-inhibitable. nih.gov |

In the human colon adenocarcinoma cell line DLD-1, the uptake of this compound is primarily facilitated by the Na+-independent L-type amino acid transporter 1 (LAT1). kanazawa-u.ac.jpnih.gov While a minor contribution from Na+-dependent systems is present, the transport is largely mediated by this energy- and Na+-independent pathway. kanazawa-u.ac.jpkanazawa-u.ac.jp The expression of system L transporters, particularly LAT1, is a notable feature of these cells. kanazawa-u.ac.jpnih.gov

Kinetic analysis of IMT uptake in DLD-1 cells in a sodium-free environment revealed Michaelis-Menten kinetics with a Michaelis constant (Km) of 78 µM and a maximum velocity (Vmax) of 333 pmol/10^6 cells per minute. kanazawa-u.ac.jpnih.gov The uptake of IMT can be inhibited by other large neutral amino acids with branched or aromatic side chains, as well as various tyrosine and tryptophan analogues. kanazawa-u.ac.jp

| Cell Line | Primary Transport System | Km (µM) | Vmax (pmol/10^6 cells/min) | Key Findings |

| DLD-1 | LAT1 (System L) | 78 kanazawa-u.ac.jpnih.gov | 333 kanazawa-u.ac.jpnih.gov | Primarily Na+-independent transport. kanazawa-u.ac.jpnih.gov Uptake is inhibited by large neutral amino acids. kanazawa-u.ac.jp |

The transport of this compound has been characterized in human Ewing's sarcoma cell lines, such as VH-64 and CADO-ES-1. nih.gov Similar to other cancer cells, IMT is exclusively transported into these cells via the sodium-independent system L. nih.gov For comparison, studies were also conducted on non-malignant human fibroblasts, where system L was also the sole transporter for IMT. nih.gov The kinetic parameters for IMT transport in Ewing's sarcoma cells highlight the efficiency of this uptake mechanism.

| Cell Line | Primary Transport System | Km (µM) | Vmax (pmol/10^6 cells/min) |

| VH-64 | System L | 116.2 +/- 18.9 | 191.6 +/- 13.9 |

| CADO-ES-1 | System L | Not specified | Not specified |

Data for VH-64 is in comparison to human fibroblasts. nih.gov

In the human small-cell lung cancer cell line GLC4, the uptake of this compound is very rapid, reaching a plateau within 5 minutes. nih.gov Over 90% of the uptake is attributable to amino acid transport activity, with the L system being the most significant pathway, similar to the transport of the natural amino acid tyrosine. nih.govresearchgate.net This indicates that in these non-brain tumor cells, IMT's uptake mechanism closely mirrors that of its natural counterpart and is heavily reliant on the L-type amino acid transport system. nih.gov

| Cell Line | Primary Transport System | Key Findings |

| GLC4 | System L | Rapid uptake, reaching a plateau in 5 minutes. nih.gov Over 90% of uptake is via amino acid transport, mainly System L. nih.gov |

Studies utilizing rat lymphoma cell lines, specifically Nb2-11C and Nb2-Sp, have demonstrated rapid and linear uptake of this compound within the first 5-10 minutes of incubation. researchgate.netnih.gov The transport involves both the L and B(0,+) amino acid transport systems. researchgate.netnih.gov Kinetic analyses provided apparent Michaelis constants (Km) for IMT uptake in these cell lines, indicating a high affinity of the transporters for this amino acid analogue.

| Cell Line | Transport Systems | Apparent Km (µM) |

| Nb2-11C | L and B(0,+) | 8.34 +/- 1.17 |

| Nb2-Sp | L and B(0,+) | 9.64 +/- 1.05 |

Data from Eadie-Hoftee plots of IMT uptake. researchgate.netnih.gov

In the porcine kidney epithelial cell line LLC-PK1, the transport of this compound is characterized by bi-directional transcellular movement, corresponding to secretion and reabsorption processes observed in the proximal tubule. researchgate.netnih.gov Accumulation of IMT was observed from both the apical and basolateral sides of the cell monolayer. researchgate.netnih.gov Inhibition studies revealed that both the directional transport and accumulation of IMT are inhibited by specific inhibitors of system L (BCH) and system A (2-aminoisobutyric acid), indicating the involvement of both transport systems. researchgate.netnih.gov

| Cell Line | Transport Systems | Key Findings |

| LLC-PK1 | System L and System A | Bi-directional transcellular transport observed. researchgate.netnih.gov Accumulation from both apical (2.62 +/- 0.35% at 90 min) and basolateral (1.62 +/- 0.15% at 90 min) sides. researchgate.netnih.gov Transport inhibited by both system L and system A inhibitors. researchgate.netnih.gov |

Human Monocyte-Macrophages (HMMs)

Studies on human monocyte-macrophages (HMMs) have been conducted to understand the uptake mechanisms of this compound, particularly to assess their potential contribution to signals observed in neoplastic lesions. In vitro characterization reveals that the accumulation of this compound in HMMs is primarily facilitated by an L-like amino acid transport system. nih.gov

In non-stimulated HMMs, transport is exclusively sodium-independent and can be inhibited by 2-aminobicyclo kanazawa-u.ac.jpkanazawa-u.ac.jpnih.govheptane-2-carboxylic acid (BCH), a known inhibitor of System L. nih.gov Conversely, the transport is not affected by 2-(methylamino)-isobutyric acid (MeAIB), a specific inhibitor for System A. nih.gov This indicates a high specificity for the System L transporter in the basal state.

Human Myeloma Cells (e.g., U266)

Investigations using the U266 human myeloma cell line have provided specific insights into the transport pathways for this compound. The influx of the compound into these cells is mediated by both System L and System T amino acid transporters. nih.gov

Inhibition studies showed that 2-aminobicyclo kanazawa-u.ac.jpkanazawa-u.ac.jpnih.govheptane-2-carboxylic acid (BCH), a competitive inhibitor of System L, reduced the influx of this compound by 39.0 ± 3.3%. nih.gov The remaining BCH-insensitive transport could be further reduced by 43.8 ± 3.5% with the addition of Tryptophan (Trp), indicating the involvement of System T. nih.gov Kinetic parameters for the transport in U266 cells have been determined, as detailed in the table below. nih.gov Furthermore, less than 2% of the intracellular radioactivity was found in the acid-precipitable fraction, indicating that this compound does not significantly enter protein synthesis pathways in these cells. nih.gov

| Kinetic Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (Km) | 107.9 µM | nih.gov |

| Maximum Velocity (Vmax) | 4.199 nmol per mg protein 20 s-1 | nih.gov |

Chinese Hamster Ovary (CHO-K1) Cells

In Chinese Hamster Ovary (CHO-K1) cells, the transport of this compound involves multiple amino acid transport systems. Inhibition tests have confirmed the significant involvement of the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net However, further studies indicate that the compound also exhibits affinity for System ASC. nih.gov This contrasts with other tyrosine derivatives, such as 4-iodo-L-meta-tyrosine, which show higher specificity for System L. nih.gov

Research has also explored the trans-stimulation of this compound uptake. Co-administration with L-tyrosine ethyl or methyl esters was found to be the most effective method for enhancing its accumulation in CHO-K1 cells. nih.gov This enhancement is attributed to the trans-stimulation of the amino acid exchange function of the LAT1 transporter. nih.gov The process involves the esters being transported into the cell, where they are de-esterified, increasing the intracellular substrate concentration for the exchanger and thereby promoting the influx of external this compound. nih.gov

Gene Expression Analysis of Amino Acid Transporters in Cultured Cells

To correlate the transport of this compound with the molecular machinery responsible for its uptake, gene expression analysis of neutral amino acid transporters has been performed in various cell lines. In the human colon cancer cell line DLD-1, real-time PCR was used to quantify the expression of several transporters. kanazawa-u.ac.jpnih.gov

The results showed strong expression of genes for System L (4F2hc, LAT1, and LAT2), System A (ATA1, ATA2), and System ASC (ASCT1). kanazawa-u.ac.jpnih.gov Weaker expression was detected for other System L transporters (LAT3, LAT4) and MCT8, while the B0AT transporter was not detected. kanazawa-u.ac.jpnih.gov These findings align with functional studies in DLD-1 cells, which demonstrate that uptake is primarily through the Na+-independent System L, with a minor contribution from Na+-dependent systems. kanazawa-u.ac.jpnih.gov The high expression of LAT1, in particular, is consistent with its role as the main transporter for this compound in these cells. kanazawa-u.ac.jpnih.gov

| Transport System | Gene | Expression Level | Reference |

|---|---|---|---|

| System L | 4F2hc | Strongly Detected | kanazawa-u.ac.jpnih.gov |

| LAT1 | Strongly Detected | kanazawa-u.ac.jpnih.gov | |

| LAT2 | Strongly Detected | kanazawa-u.ac.jpnih.gov | |

| LAT3, LAT4 | Weakly Detected | kanazawa-u.ac.jpnih.gov | |

| System A | ATA1 | Strongly Detected | kanazawa-u.ac.jpnih.gov |

| ATA2 | Strongly Detected | kanazawa-u.ac.jpnih.gov | |

| System ASC | ASCT1 | Strongly Detected | kanazawa-u.ac.jpnih.gov |

| - | MCT8 | Weakly Detected | kanazawa-u.ac.jpnih.gov |

| - | B0AT | Not Detected | kanazawa-u.ac.jpnih.gov |

Studies in other tumor cell lines, such as Hela, HL-60, KG-1, and U937, have also shown high expression levels of human LAT1 (hLAT1) and its associated heavy chain 4F2hc. kanazawa-u.ac.jp

Inhibition Studies with Specific Amino Acid Transport Blockers (e.g., BCH, MeAIB)

Inhibition studies using specific blockers are crucial for dissecting the transport systems involved in this compound uptake. The most commonly used inhibitors are 2-aminobicyclo kanazawa-u.ac.jpkanazawa-u.ac.jpnih.govheptane-2-carboxylic acid (BCH) for System L and 2-(methylamino)-isobutyric acid (MeAIB) for System A.

Across multiple cell types, including human glioma cells, human monocyte-macrophages, and DLD-1 colon cancer cells, BCH has been shown to be a potent inhibitor of this compound transport. nih.govnih.govkanazawa-u.ac.jp In human glioma cells, BCH can reduce uptake by as much as 90-98%, indicating that System L is the dominant transport pathway. nih.govpsu.edu In contrast, MeAIB generally shows no significant effect on the uptake of this compound in these cell lines, suggesting a minimal role for System A. nih.govpsu.edu An exception is in LPS-stimulated HMMs, where MeAIB causes a minor, sodium-dependent inhibition. nih.gov

| Cell Line | Inhibitor | Transport System Targeted | Observed Effect on IMT Uptake | Reference |

|---|---|---|---|---|

| Human Glioma Cells (86HG-39) | BCH | System L | 90-98% inhibition | nih.govpsu.edu |

| Human Glioma Cells (86HG-39) | MeAIB | System A | No significant effect | nih.govpsu.edu |

| Human Myeloma Cells (U266) | BCH | System L | 39.0% reduction in influx | nih.gov |

| Human Monocyte-Macrophages (non-stimulated) | BCH | System L | Inhibitable | nih.gov |

| Human Monocyte-Macrophages (non-stimulated) | MeAIB | System A | Not inhibitable | nih.gov |

| Glioblastoma Cells (T99, T3868) | BCH | System L | Up to 90% reduction | uni-mainz.de |

| Glioblastoma Cells (T99, T3868) | MeAIB | System A | No significant alteration | uni-mainz.de |

Time-Course and Concentration-Dependent Uptake Experiments

The dynamics of this compound uptake have been characterized through time-course and concentration-dependent experiments in several cell lines. The uptake is generally rapid, often reaching a steady state or plateau within minutes. In DLD-1 colon cancer cells, uptake increases quickly during the first 10 minutes of incubation before reaching a steady state. kanazawa-u.ac.jp Similarly, in GLC4 small-cell lung cancer cells, a plateau is reached within 5 minutes. researchgate.net In human glioma cells, uptake is rapid for the first 2 minutes, followed by a steady state. uni-mainz.de

The transport process is saturable and follows Michaelis-Menten kinetics, allowing for the determination of the Michaelis constant (Km) and maximum velocity (Vmax). These kinetic parameters vary between cell types, reflecting differences in transporter expression and affinity. For instance, studies using Xenopus laevis oocytes co-expressing human LAT1 and 4F2hc reported a Km of 22.6 µM for this compound. kanazawa-u.ac.jp In DLD-1 cells, the Km was found to be 78.0 µM, while in U266 myeloma cells, it was 107.9 µM. kanazawa-u.ac.jpnih.gov This demonstrates that the affinity of the transport systems for this compound is higher than that for its parent compound, tyrosine (Km = 29.0 µM in the oocyte system). kanazawa-u.ac.jp

| Cell System | Km (µM) | Vmax | Reference |

|---|---|---|---|

| Xenopus Oocytes (expressing hLAT1/h4F2hc) | 22.6 ± 4.1 | Not specified in abstract | kanazawa-u.ac.jp |

| DLD-1 Colon Cancer Cells | 78.0 | 333 pmol/106 cells per minute | kanazawa-u.ac.jpnih.gov |

| U266 Human Myeloma Cells | 107.9 | 4.199 nmol per mg protein 20 s-1 | nih.gov |

Effects of Environmental Conditions (e.g., pH, Temperature) on Cellular Transport

The cellular transport of this compound is sensitive to environmental conditions such as temperature and pH. These factors can significantly influence the activity of the amino acid transporters responsible for its uptake.

Studies in human glioblastoma cells and CHO-K1 cells have shown that transport is highly temperature-dependent. nih.govuni-mainz.de Reducing the incubation temperature from 37°C to 4°C resulted in an inhibition of uptake by up to 95% in glioblastoma cells. uni-mainz.de This drastic reduction indicates that the transport is an active, carrier-mediated process rather than simple diffusion.

The pH of the extracellular medium also affects uptake. In human glioblastoma cells, lowering the medium pH from a physiological level of 7.4 to 5.5 caused a reduction in tracer accumulation by up to 60%. uni-mainz.de This suggests that the transporter's conformation or the protonation state of the amino acid is important for efficient transport.

| Condition | Change | Effect on Uptake | Reference |

|---|---|---|---|

| Temperature | Reduced from 37°C to 4°C | Up to 95% inhibition | uni-mainz.de |

| pH | Reduced from 7.4 to 5.5 | Up to 60% reduction | uni-mainz.de |

Preclinical in Vivo Research with 3 Iodo Alpha Methyl L Tyrosine in Animal Models

Pharmacokinetic and Biodistribution Studies in Rodent Models

Whole-Body Kinetics in Mice and Rats

Studies in rodent models have been crucial in characterizing the whole-body kinetics of 3-Iodo-alpha-methyl-L-tyrosine (IMT). Following intravenous administration in mice bearing DLD-1 colon cancer xenografts, IMT exhibits rapid distribution and elimination. kanazawa-u.ac.jpnih.gov Whole-body autoradiography has shown that the highest levels of radioactivity are initially observed in the kidneys, followed by the tumor tissue. kanazawa-u.ac.jp The clearance from most tissues is relatively fast, with a significant portion of the compound being excreted through the urinary tract.

Tissue-Specific Accumulation and Clearance Patterns (e.g., Tumor, Brain, Kidney)

The tissue-specific accumulation of IMT demonstrates a distinct pattern in rodent models. The kidneys show the most significant and rapid uptake of the compound, which is consistent with its primary route of excretion. kanazawa-u.ac.jp In studies with hooded rats, brain uptake of IMT was observed, but it was also found to be relatively poorly retained compared to tumor tissue, leading to an improved tumor-to-brain ratio over time. nih.gov Competition studies with other large neutral amino acids, such as phenylalanine, have shown a substantial reduction in brain uptake of IMT, while the effect on tumor accumulation was less pronounced. nih.gov

In tumor-bearing mice, IMT accumulation in the tumor is a key feature. For instance, in DLD-1 xenografts, significant uptake is observed shortly after injection. kanazawa-u.ac.jp The clearance from the tumor is slower compared to many other tissues, allowing for imaging at later time points. Muscle tissue generally shows low uptake, resulting in good tumor-to-muscle contrast ratios. kanazawa-u.ac.jp

Table 1: Relative Accumulation of [¹²⁵I]IMT in Organs and Implanted Tumors in Mice

| Time Post-Injection | Tumor | Kidney | Liver | Muscle | Blood |

| 5 min | High | Highest | Moderate | Low | Moderate |

| 15 min | High | High | Low | Low | Low |

| 30 min | Moderate | Moderate | Low | Low | Low |

This table provides a qualitative summary of the relative accumulation patterns observed in whole-body autoradiography studies in mice with DLD-1 colon cancer xenografts. kanazawa-u.ac.jp

Tumor Uptake and Distribution Studies in Xenograft Models

Rat Rhabdomyosarcoma (R1M) Models

In vivo imaging studies in rats with transplanted Rhabdomyosarcoma (R1M) tumors have demonstrated the avid uptake of IMT. The accumulation in the tumor tissue has been shown to reach a plateau approximately 10 minutes after injection. The uptake of IMT in R1M tumors has been correlated with tumor size. Furthermore, the administration of certain amino acids prior to IMT injection has been shown to increase its uptake and the resulting image contrast. This is attributed to the increased activity of the system L amino acid transport system.

Human Rectal Cancer Cell Line (LS180) in Nude Mice

A thorough search of publicly available scientific literature did not yield any preclinical in vivo studies specifically investigating the pharmacokinetics, biodistribution, or tumor uptake of this compound in xenograft models using the human rectal cancer cell line LS180. While research has been conducted on other human colon adenocarcinoma cell lines, such as DLD-1, specific data for the LS180 model is not available. kanazawa-u.ac.jpnih.govnih.govkanazawa-u.ac.jp

HSN Tumors in Hooded Rats

Studies utilizing HSN tumors in hooded rats have provided valuable insights into the uptake of IMT in this specific experimental tumor model. Research demonstrated that the maximum tumor uptake of iodine-125 (B85253) labeled IMT occurred at 15 minutes post-injection. nih.gov An interesting finding from these studies is the improved tumor-to-brain ratio at 24 hours, which is a consequence of the relatively poor retention of IMT in normal brain tissue. nih.gov

Quantitative autoradiography of HSN tumors revealed a homogeneous distribution of IMT within the tumor, with good penetration even in regions with poor vascularization. nih.gov The uptake of IMT in these tumors was found to be more strongly influenced by blood flow than by cell proliferation. nih.gov When tumor growth was arrested, a corresponding decrease in both IMT uptake and tumor blood flow was observed. nih.gov

Table 2: IMT Uptake in HSN Tumors Under Different Growth Conditions

| Tumor Growth Status | IMT Uptake (% injected dose per gram) |

| Growing Tumor | 1.7% |

| Growth-Arrested Tumor | 1.0% |

This table shows the change in IMT uptake in HSN tumors in hooded rats following the arrest of tumor growth, as described in published research. nih.gov

OES.HR1 Tumor Models

Research utilizing the OES.HR1 tumor model, an experimental tumor line in hooded rats, has provided specific insights into the uptake of this compound (IMT). In studies where OES.HR1 tumor growth was supported by the administration of exogenous estrogen, consistent levels of IMT uptake were observed. A significant finding emerged when the tumor growth was arrested by withdrawing the estrogen stimulus. This intervention led to a marked decrease in IMT uptake, falling from 1.7% to 1.0% of the injected dose per gram of tissue. This reduction in tracer accumulation was directly correlated with a concurrent fall in tumor blood flow, as measured by the distribution of technetium-99m hexamethylpropylene amine oxime. These findings in the OES.HR1 model suggest that the uptake of IMT is strongly linked to tumor blood flow.

Influence of Physiological and Pharmacological Interventions on In Vivo Uptake

The accumulation of this compound in tumors is significantly influenced by the prior administration of other amino acids. This phenomenon is primarily due to the tracer's reliance on the system L amino acid transport system for cellular entry. System L functions as an antiporter, and its activity can be stimulated when cells are loaded with amino acids.

In vivo studies in rhabdomyosarcoma (R1M) tumor-bearing rats have demonstrated that preloading with a single amino acid 30 minutes before IMT injection increases both tumor uptake and image contrast. kanazawa-u.ac.jp This effect is attributed to the increased antiporter activity of the system L transport system in the preloaded state. kanazawa-u.ac.jp The administration of a high dose of phenylalanine after IMT injection was shown to cause a significant displacement of the tracer from the tumor, further confirming the competitive and dynamic nature of this transport system. kanazawa-u.ac.jp These results suggest that a fasted state may not be the optimal condition for tumor imaging with system L-transported tracers like IMT. kanazawa-u.ac.jpnih.gov

| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |

|---|---|---|

| Arginine | +26% | +26% |

| Asparagine | +19% | +15% |

| Glutamate | +14% | +9% |

| Phenylalanine | +22% | +13% |

| Proline | +15% | +13% |

| Tryptophan | +36% | +11% |

The biodistribution and uptake of this compound can be altered by pharmacological agents that inhibit specific transport systems.

Probenecid (B1678239) (PBC): Probenecid, an inhibitor of organic anion transporters (OATs), has been shown to modify the pharmacokinetics of IMT. nih.gov In mice with DLD-1 colon cancer xenografts, loading with probenecid resulted in higher tumor accumulation of the tracer compared to control animals. nih.gov This effect is caused by the reduced renal elimination of IMT, as its uptake in the kidneys is partially mediated by OATs. nih.gov By inhibiting this renal clearance pathway, probenecid increases the bioavailability of IMT for uptake into tumor tissue. nih.gov

BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): BCH is a well-characterized and selective inhibitor of the system L amino acid transport system. In vitro studies on human glioma cells have shown that inhibition with BCH dramatically reduces the uptake of IMT by 90-98%. nih.gov This profound inhibition confirms that system L is the predominant mechanism for IMT transport into these tumor cells. nih.gov Similar BCH-inhibitable, sodium-independent transport has been identified as the main route of entry for IMT in human monocyte-macrophages. nih.gov In vivo studies in mice also demonstrated that BCH reduces the renal accumulation of IMT in specific regions of the kidney tubules. nih.gov

Correlation of this compound Uptake with Tumor Biology

The uptake of this compound in tumors shows a strong positive correlation with the proliferative activity and size of the neoplasm. In baseline scans of rats with rhabdomyosarcoma tumors, a direct and high correlation was observed between tumor uptake of IMT and tumor size, with a reported correlation coefficient (r) of 0.92. nih.gov

This relationship is rooted in the dependency of the tracer's transport on the proliferative state of the cells. Studies on human glioma cell lines have demonstrated that IMT uptake is significantly higher during the exponential growth phase compared to the plateau phase, where cell division slows. nih.gov The uptake decreased by 55%-73% as cells transitioned from the rapid growth phase to the plateau phase. nih.govnih.gov This indicates that the system L transport activity, which is responsible for IMT accumulation, is upregulated in rapidly proliferating cells to meet the increased demand for essential amino acids. nih.govnih.gov

The delivery and distribution of this compound within a tumor are significantly governed by physiological factors, particularly blood flow and diffusion. nih.gov Studies in experimental rat tumors have shown that IMT uptake is more heavily influenced by tumor blood flow than by the rate of cell proliferation. nih.gov

When tumor growth in an OES.HR1 model was halted by hormonal manipulation, the subsequent fall in IMT uptake was matched by a corresponding decrease in tumor blood flow. nih.gov Furthermore, quantitative autoradiography has revealed a notable homogeneity in the intratumoral distribution of IMT. The tracer demonstrates good penetration even into poorly vascularized regions of the tumor, which suggests that its distribution within the tumor mass is principally determined by diffusion from the vasculature into the interstitial space. nih.gov

Brain Uptake Studies and Blood-Brain Barrier Transport Mechanisms

Preclinical research in animal models has been crucial in elucidating the mechanisms by which this compound (IMT) crosses the blood-brain barrier (BBB) and accumulates in brain tissue. Studies in both mice and rats have demonstrated that IMT exhibits high brain accumulation. nih.gov Investigations into its transport mechanisms have revealed that its passage across the BBB is not due to simple diffusion but is mediated by specific transport systems. Brain uptake index and brain slice studies have indicated that IMT has an affinity for carrier-mediated, active transport systems located at both the BBB and the cell membranes within the brain. nih.gov This transport is facilitated, saturable, and temperature-dependent. The primary transporter responsible for this process has been identified as the L-type amino acid transporter 1 (LAT1), also known as system L. researchgate.netnih.gov This system is responsible for the transport of large neutral amino acids.

Stereospecificity of Brain Accumulation

The transport of this compound across the blood-brain barrier and into brain cells is a highly stereoselective process. nih.gov In vivo and in vitro studies have consistently shown that the transport systems involved preferentially recognize the L-isomer of the compound. Research utilizing human L-type amino acid transporter 1 (LAT1) has confirmed that the uptake of IMT is highly stereoselective for the L-isomers of various amino acids. researchgate.net This stereospecificity is a key characteristic of the carrier-mediated transport system, which distinguishes it from passive diffusion mechanisms and ensures selective uptake of the biologically relevant L-form.

Competition with Endogenous Large Neutral Amino Acids in Brain Tissue

The transport of this compound into the brain via the LAT1 system means it shares this pathway with other large neutral amino acids (LNAAs). Consequently, the presence of endogenous LNAAs can competitively inhibit the uptake of IMT. snmjournals.org Preclinical studies in animal models have demonstrated this competitive interaction. For instance, the brain uptake of IMT was found to be substantially reduced by the presence of phenylalanine, another large neutral amino acid. nih.gov

This competition is not limited to a single amino acid. In vivo studies where a mixture of naturally-occurring L-amino acids was infused intravenously demonstrated a significant reduction in IMT accumulation in normal brain tissue. nih.gov This confirms that IMT directly competes with a range of endogenous amino acids, such as phenylalanine, leucine, methionine, and valine, for the same transport sites at the blood-brain barrier. snmjournals.org The mechanism is rooted in the function of the LAT1 transporter, which acts as an amino acid exchanger or antiporter. researchgate.net The transport of IMT into the cell is coupled with the efflux of another LNAA from the cell, and high extracellular concentrations of other LNAAs can therefore reduce the efficiency of IMT transport.

The table below summarizes the findings of a study investigating the competitive effect of a co-infused mixture of L-amino acids on the uptake of IMT in normal brain tissue.

| Condition | Mean Decrease in Uptake Index (UI) | Statistical Significance |

| Normal Brain Tissue during Amino Acid Infusion | 45.6% (± 15.4%) | p < 0.001 |

This table illustrates the significant reduction in this compound uptake in the brain when co-administered with a mixture of other L-amino acids, highlighting the competitive nature of its transport across the blood-brain barrier. nih.gov

Theoretical and Modeling Approaches in 3 Iodo Alpha Methyl L Tyrosine Research

Development of Tracer Kinetic Models for Amino Acid Transport

To quantify the rate of amino acid transport in tissues like the brain, researchers employ tracer kinetic models. These mathematical models describe the movement and distribution of a tracer, such as radioiodinated IMT, between different physiological compartments over time.

For 3-Iodo-alpha-methyl-L-tyrosine, a two-compartment model has been successfully applied to analyze data from Single-Photon Emission Computed Tomography (SPECT). kanazawa-u.ac.jposti.gov This model simplifies the complex biological system into two interacting compartments: the vascular space (blood) and the tissue space (e.g., brain). kanazawa-u.ac.jp The analysis involves generating time-activity curves for both the arterial blood and the specific brain region of interest. kanazawa-u.ac.jposti.gov By fitting these curves to the model's equations, it is possible to calculate key kinetic parameters, such as the rate of transport of the amino acid from the blood into the brain. kanazawa-u.ac.jposti.gov

Studies in canines using ¹²³I-IMT SPECT have demonstrated that the results from this two-compartment kinetic analysis fit the experimental data very closely, strongly suggesting the model's validity and relevance for measuring cerebral amino acid transport. kanazawa-u.ac.jposti.govrug.nl The model's accuracy relies on the specific properties of IMT; its metabolic stability means that the accumulated radioactivity primarily represents the intact tracer molecule, reflecting transport rather than subsequent metabolic processes. kanazawa-u.ac.jp The transport of IMT is known to be dominated by carrier-mediated systems, particularly the L-type amino acid transporter (System L), which is a key assumption underpinning these models. nih.govpsu.edu

Inhibition studies further refine the understanding of these transport systems. The uptake of IMT in various cell lines, including human glioma cells, is significantly inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of System L transport. nih.govpsu.edu In contrast, inhibitors of other systems, like 2-(methylamino)-isobutyric acid (MeAIB) for System A, have no significant effect on IMT uptake, confirming the tracer's primary reliance on System L. nih.gov This high specificity is crucial for the kinetic model to accurately reflect the activity of a single, well-defined transport pathway.

Computational Approaches to Understand Structure-Activity Relationships in Transport Affinity

Computational chemistry and molecular modeling are powerful tools for understanding why this compound interacts with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), with high affinity and selectivity. These approaches help to elucidate the structure-activity relationships (SAR) that govern this interaction.

The specific structure of IMT, a derivative of L-tyrosine, is key to its transport characteristics. Two modifications are critical: the addition of an iodine atom at the 3-position of the phenyl ring and a methyl group at the alpha-carbon. nih.govsnmjournals.org

α-Methylation: The presence of the α-methyl group is believed to be a primary reason for IMT's selectivity for the LAT1 transporter isoform. snmjournals.org This structural feature appears to prevent significant interaction with other transporters, such as LAT2 or the Na+-dependent System A. nih.govsnmjournals.org Studies comparing α-methylated and non-methylated analogs show that this modification does not negatively impact affinity for LAT1 and can, in fact, impart selectivity. snmjournals.org

3-Iodination: The introduction of a bulky, hydrophobic iodine atom at the 3-position of the tyrosine ring enhances the molecule's affinity for LAT1 compared to its parent compound, L-tyrosine. nih.gov Kinetic studies have quantified this, showing that while neither the α-methyl group nor the iodine atom is an obstacle for transport via LAT1, the combination results in a high-affinity substrate. nih.govkanazawa-u.ac.jp However, the position and number of iodine atoms are critical; for instance, 3,5-diiodinated tyrosine is not transported by LAT1, indicating a steric hindrance or unfavorable interaction within the transporter's binding pocket. kanazawa-u.ac.jp

Kinetic analyses in various experimental systems provide the quantitative data that informs computational models. For example, studies using Xenopus laevis oocytes expressing human LAT1 have determined the Michaelis-Menten constant (Kₘ), a measure of the substrate's affinity for the transporter. These experiments reveal how structural changes directly impact transport kinetics.

Virtual screening and molecular dynamics simulations are increasingly used to probe these interactions at an atomic level. nih.gov By modeling the three-dimensional structure of the LAT1 transporter, researchers can dock ligands like IMT into the binding site to predict favorable interactions. These models have suggested that ligands with halogen atoms, such as 3-iodo-L-tyrosine, may participate in "halogen bonds," a specific type of non-covalent interaction that contributes significantly to binding affinity. univie.ac.at Such computational insights are crucial for rational drug design and for interpreting experimental SAR data.

Future Directions in the Design of Novel Amino Acid Analogs for Research

Building on the knowledge gained from this compound and other first-generation tracers, current research is focused on developing new amino acid analogs with improved properties for molecular imaging and therapeutic applications. The primary goals are to enhance target selectivity, improve imaging characteristics, and overcome biological barriers.

A major focus is the development of tracers for Positron Emission Tomography (PET), which generally offers higher sensitivity and spatial resolution than SPECT. This involves labeling amino acid analogs with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F), due to its near-ideal half-life and low positron energy. nih.govthno.org The development of ¹⁸F-labeled analogs of α-methyl-tyrosine, such as 3-[¹⁸F]fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT), represents a direct evolution from ¹²³I-IMT. snmjournals.orgthno.org

Several innovative strategies are being explored to create these new tracers:

Novel Radiolabeling Chemistry: To simplify the synthesis of ¹⁸F-labeled compounds, new chemical reactions are being developed. For example, the sulfur [¹⁸F]fluoride exchange (SuFEx) click chemistry allows for the efficient, one-step labeling of tyrosine-based molecules under mild conditions. nih.govmdpi.com This method has been used to create novel tracers like [¹⁸F]FSY-OSO₂F, a tyrosine derivative that shows promise in preclinical tumor models. nih.gov

Prodrug Strategies: To improve the delivery of tracers across biological barriers like the blood-brain barrier (BBB), researchers are designing amino ester prodrugs. snmjournals.org These molecules are more lipophilic than the parent amino acid, allowing them to diffuse more readily into the brain. snmjournals.org Once in the brain, esterases cleave the ester group, releasing the active, charged amino acid tracer, which is then trapped inside the cells. snmjournals.orgrsc.orgmediso.com This approach has been shown to increase brain uptake compared to the free amino acid. snmjournals.org A similar "caged" tracer strategy is being explored using acid-labile linkages that release the parent tracer in the acidic microenvironment of tumors. nih.gov

Exploring New Scaffolds: Research is expanding beyond tyrosine to other amino acid scaffolds. Analogs of phenylalanine, such as L-2-¹⁸F-fluoro-α-methylphenylalanine (L-2-¹⁸F-FAMP), have been designed and evaluated. nih.gov These new structures are assessed for their pharmacokinetic properties, with goals of achieving high tumor accumulation while minimizing uptake in non-target organs like the kidneys. nih.gov Furthermore, cyclic tyrosine analogs are being synthesized and radioiodinated or radiofluorinated to explore how conformational constraints affect transporter affinity and selectivity. mdpi.com

The overarching goal of this research is to create a toolbox of diverse amino acid tracers, each with specific properties tailored for different research and clinical questions. Future work will continue to integrate computational modeling with synthetic chemistry and biological evaluation to rationally design the next generation of amino acid-based molecular probes. nih.govnih.govacs.org

Q & A

Q. How can researchers optimize enzyme activity assays to study the role of 3-Iodo-alpha-methyl-L-tyrosine in thyroid peroxidase (TPO) reactions?

Methodological Answer: Use in vitro TPO assays with purified enzyme preparations. Include controls for non-specific iodination (e.g., 3-Iodo-L-tyrosine vs. unmodified tyrosine) and competitive inhibitors like 6-propyl-2-thiouracil (PTU) to validate specificity. Monitor reaction kinetics via spectrophotometry at 280 nm to track iodination efficiency, and confirm product identity using HPLC coupled with mass spectrometry .

Q. What are the critical considerations for synthesizing and characterizing iodinated tyrosine derivatives like this compound?

Methodological Answer: Prioritize regioselective iodination using iodine monochloride (ICl) in acetic acid under controlled pH (4–5) to target the phenolic ring. Confirm structural integrity via -NMR (e.g., aromatic proton shifts at δ 6.7–7.1 ppm) and LC-MS for molecular ion verification. Purity should exceed 95% (HPLC, C18 column) to avoid confounding results in biological assays .

Q. How should researchers handle and store this compound to ensure stability in long-term studies?

Methodological Answer: Store lyophilized powder at +4°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For aqueous solutions, use pH 6.0–7.0 buffers (e.g., phosphate) and add antioxidants (1 mM ascorbic acid) to prevent oxidative degradation. Regularly validate stability via UV-Vis spectroscopy (peak absorbance at 275 nm) .

Q. What structural analogs of this compound are relevant for comparative metabolic studies?

Methodological Answer: Key analogs include 3-O-Methyldopa (300-48-1) for studying methylation pathways and 3,5-Diiodo-L-tyrosine (300-39-0) to evaluate iodination-dependent enzyme interactions. Use radiolabeled -derivatives for tracer studies in in vivo metabolic flux analyses .

Advanced Research Questions

Q. How can contradictory data on the inhibitory effects of this compound on tyrosine kinases be resolved?

Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type specificity. Pair kinase activity assays (e.g., ADP-Glo™) with phosphoproteomics to map off-target effects. Use isothermal titration calorimetry (ITC) to quantify binding affinity to Flt-3 or other kinases, ensuring results are not confounded by solvent artifacts (e.g., DMSO ≤0.1% v/v) .

Q. What experimental controls are essential when studying this compound in thyroid hormone biosynthesis models?

Methodological Answer: Include negative controls (non-iodinated tyrosine) and positive controls (3,5-Diiodo-L-tyrosine) to benchmark iodination efficiency. Use PTU to block TPO activity and validate assay specificity. For in vivo models, measure serum TSH and T4 levels to correlate biochemical effects with systemic hormone changes .

Q. How can researchers design isotopic labeling studies to trace the metabolic fate of this compound in neural systems?

Methodological Answer: Synthesize - or -labeled derivatives for LC-MS/MS-based metabolomics. Administer labeled compounds to primary neuronal cultures and track incorporation into catecholamines (e.g., dopamine) via stable isotope-resolved NMR. Normalize data to total protein content to account for cellular uptake variability .

Q. What strategies mitigate interference from endogenous tyrosine derivatives in assays measuring this compound uptake?

Methodological Answer: Pre-treat samples with immunoaffinity columns targeting non-iodinated tyrosine residues. Use CRISPR-edited cell lines lacking aromatic amino acid decarboxylase (AADC) to minimize metabolic conversion. Validate specificity via competitive ELISA with anti-3-iodotyrosine antibodies .

Data Analysis & Research Design

Q. How should researchers formulate hypotheses when encountering contradictory results in studies involving this compound?

Methodological Answer: Apply the Bradford-Hill criteria to assess causality: evaluate dose-response relationships, temporal consistency, and biological plausibility. Use meta-analysis tools (e.g., RevMan) to aggregate data across studies, adjusting for variables like assay sensitivity (e.g., nM vs. µM ranges) and buffer composition differences .

Q. What statistical approaches are optimal for analyzing time-resolved iodination kinetics of this compound?

Methodological Answer: Employ nonlinear regression (Michaelis-Menten or Hill equations) in tools like GraphPad Prism. Use ANOVA with Tukey’s post hoc test to compare kinetic parameters (, ) across experimental conditions. Bootstrap resampling (1,000 iterations) can address small-sample variability in triplicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.